molecular formula C10H14O2 B156065 3-Benzyloxy-1-propanol CAS No. 4799-68-2

3-Benzyloxy-1-propanol

Cat. No.: B156065
CAS No.: 4799-68-2
M. Wt: 166.22 g/mol
InChI Key: FUCYABRIJPUVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-1-propanol is an organic compound with the molecular formula C10H14O2. It is commonly used as an organic building block in various chemical syntheses. The compound is characterized by the presence of a benzyloxy group attached to a propanol backbone, making it a versatile intermediate in organic chemistry .

Mechanism of Action

Target of Action

3-Benzyloxy-1-propanol is an organic building block It’s known to be used as a starting reagent in the total synthesis of (+)-cocaine , suggesting that it may interact with similar targets as cocaine, such as the dopamine transporter.

Mode of Action

It’s known to undergo cleavage selectively at the C3-O position in the presence of a ruthenium catalyst . This suggests that it may interact with its targets through a mechanism involving the formation or breaking of chemical bonds.

Biochemical Pathways

This compound may be involved in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . These compounds are nucleoside analogs, which are often used in antiviral and anticancer therapies. Therefore, this compound may indirectly affect the biochemical pathways associated with these therapies.

Pharmacokinetics

Its physical properties, such as its boiling point of 111-114 °c/2 mmhg and density of 1049 g/mL at 25 °C , may influence its pharmacokinetic behavior.

Result of Action

Given its use in the synthesis of certain nucleoside analogs , it may indirectly contribute to the antiviral or anticancer effects of these compounds.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling point . Additionally, its interaction with other substances in the environment, such as strong oxidizing agents , could also influence its action.

Safety and Hazards

3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of this compound as a starting reagent in the total synthesis of (+)-cocaine .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins during its cleavage . The nature of these interactions is largely dependent on the specific biochemical reaction in which 3-Benzyloxy-1-propanol is involved.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage at the C3-O position in the presence of a ruthenium catalyst This reaction may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyloxy-1-propanol can be synthesized through the reaction of benzyl chloride with 1,3-propanediol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products:

Comparison with Similar Compounds

  • 4-Benzyloxy-1-butanol
  • 2-Benzyloxy-1,3-propanediol
  • Benzyl 3-bromopropyl ether
  • 2-(Benzyloxy)ethanol

Comparison: 3-Benzyloxy-1-propanol is unique due to its specific structure, which allows for selective cleavage at the C3-O position. This property makes it particularly useful in the synthesis of complex organic molecules. Compared to similar compounds, this compound offers distinct advantages in terms of reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCYABRIJPUVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324524
Record name 3-Benzyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-68-2
Record name 3-(Benzyloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4799-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4799-68-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (5.6 g, 0.14 mole) in tetrahydrofuran (350 ml) is added 1,3-propanediol (15 ml, 0.21 mol). The gummy suspension is stirred at room temperature for 0.5 hour and tetra n-butylammonium iodide (0.54 g) is added followed by benzyl bromide (16.6 ml, 0.14 mole). The mixture is stirred at room temperature for 62 hours. The solvent is evaporated and the residue purified by flash chromatography over silica gel using 1:4 ethylacetate/hexane as eluent to obtain 3-benzyloxypropan-1-ol as a clear oil; 1H NMR (CDCl3): δ7.3 (m, 5H), 4.5 (s,2H), 3.78 (t,8 Hz,2H), 3.65 (t,8 Hz,2H), 1.87 (quintet,8 Hz,2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl chloride (104 g, 1.0 m) was added dropwise to a solution of KOH (112 g, 2.0 m) in a mixture of 100 ml of xylene and 304 g of 1,3-propanediol at 50°-60° C. The solution was then heated at 100° C. for 2 hours. Water (400 ml) was added to the cooled solution and the mixture was extracted twice with 600 ml of methylene chloride. The combined methylene chloride extracts were washed three times with 400 ml of water, dried over MgSO4, filtered and evaporated to a yellow oil which was distilled under vacuum. The 98°-106° C. (1.5 mm) fraction was collected to give 88.7 g of 3-benzyloxypropanol.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
304 g
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 2 L flask, a solution of 1,3-propane-diol (3) (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in dry tetrahydrofuran (500 mL) is cooled to 0° C. (internal temperature) using ice/salt mixture. Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, maintaining the temperature below +20° C. The mixture is stirred at room temperature overnight, then poured into 2N HCl (1 L) and water (1 L). After saturating with NaCl, the mixture is extracted with ether (1.5 L). The organic phase is washed with water (3×), dried (Na2SO4) and evaporated to give an oil (81 g). This is distilled (oil pump) to give pure 14 as a colourless liquid: 58.5 g (70%), bp about 0.05 95°-105° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

Benzyl chloride (104 g, 1.0 m) was added dropwise to a solution of KOH (112 g, 2.0 m) in 100 ml of xylene and 304 g of 1,3-propanediol at 50° C.-60° C. The solution was then heated at 100° C. for 2 hours. Water (400 ml) was added to the cooled solution and the mixture was extracted twice with 600 ml of methylene chloride. The combined methylene chloride extracts were washed three times with 400 ml of water, dried over MgSO4, filtered and evaporated to a yellow oil which was distilled under vacuum. The 98° C.-106° C. (1.5 mm) fraction was collected to give 88.7 g of 3-benzyloxypropanol.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 50.0 g (0.657 mol) of 1,3-propandiol 11 in 500 mL of cosolvent (DMF : THF=3:1) in an ice bath was carefully added 26.3 g (0.657 mol) of 60% sodium hydride and stirred for 1 hour, followed by slow addition of 80.5 g (0.636 mol) of benzyl chloride at 0° C. and stirring at room temperature overnight. After adding 50 mL of water to quench the reaction, the mixture was extracted with ether (2×600 mL). The organic layer was washed with water (50 mL) and Brine (50 mL), dried over anhydrous sodium sulfate and concentrated. Distillation at 118-120° C./5 mmHg gave 54.8 g of a liquid in 50.2% yield. 1H NMR (CDCl3): δ 7.35-7.28 (m, 5H, ArH), 4.51 (s, 2H, ArCH2O), 3.76 (m, 2H, CH2O), 3.65 (t, J=6.0 Hz, 2H, CH2O), 2.58 (m, 1H, OH), 1.85 (p, J=6.0 Hz, 2H, CH2). 13C NMR (CDCl3): δ 137.93, 128.34, 127.60, 127.54, 73.15, 69.15, 61.58, 32.04.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
80.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
50.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-1-propanol
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-1-propanol
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-1-propanol
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-1-propanol
Reactant of Route 5
Reactant of Route 5
3-Benzyloxy-1-propanol
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-1-propanol
Customer
Q & A

Q1: What are the primary synthetic applications of 3-Benzyloxy-1-propanol in organic chemistry?

A1: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in the total synthesis of (+)-cocaine. [] Researchers utilized a desymmetrization strategy, converting a meso-dialdehyde derived from this compound into the tropane ring system, a key structural component of cocaine. [] This highlights the compound's utility in constructing complex molecules with stereochemical control.

Q2: Can you elaborate on the desymmetrization reactions involving this compound and their significance?

A2: this compound can be effectively desymmetrized, meaning that its inherent symmetry is broken to generate enantiomerically enriched products. This is achieved through the enantioselective ring-cleavage of cyclic acetal derivatives derived from this compound. [, ] Oxazaborolidinones have proven to be effective catalysts for this transformation. [, ] This methodology offers a powerful tool for accessing enantiomerically pure this compound derivatives, which are essential building blocks for various pharmaceuticals and biologically active compounds.

Q3: Are there any examples of selective bond cleavage reactions involving this compound?

A3: Yes, research demonstrates the selective cleavage of the sp3 C-O bond at the C3 position of this compound. [] This selectivity is noteworthy, as it occurs even in the presence of the potentially reactive benzyl ether group. This reaction, catalyzed by ruthenium complexes, allows for the direct conversion of this compound derivatives to amides. [] This methodology provides a valuable tool for the synthesis of nitrogen-containing compounds, further expanding the synthetic utility of this compound.

Q4: Has this compound been used in the development of any other significant compounds?

A4: Beyond its role in (+)-cocaine synthesis, this compound has found application in developing novel gossypol Schiff base derivatives. [] These derivatives, incorporating (R)-(+)-2-amino-3-benzyloxy-1-propanol, exhibit intriguing structural features, including atropisomerism. [] Such compounds, with their unique stereochemical properties, hold potential for various biological activities and warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.